

A Comparative Analysis of Tianafac's Efficacy in Preclinical Pain Models

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This guide provides a comparative overview of the analgesic efficacy of **Tianafac**, a novel non-steroidal anti-inflammatory drug (NSAID), against the commonly used anticonvulsant, Gabapentin, in validated in vivo models of neuropathic pain. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the therapeutic potential of **Tianafac**.

Executive Summary

Neuropathic pain remains a significant clinical challenge with a substantial unmet need for more effective and safer treatment options. This report details the preclinical evaluation of **Tianafac** in a rat model of chronic constriction injury (CCI), a gold-standard model for inducing neuropathic pain. The analgesic effects of **Tianafac** were benchmarked against Gabapentin, a widely prescribed medication for neuropathic pain. Our findings indicate that **Tianafac** demonstrates a significant and dose-dependent anti-hyperalgesic effect, comparable to that of Gabapentin in mitigating mechanical allodynia and thermal hyperalgesia.

Comparative Efficacy in a Chronic Constriction Injury (CCI) Model

The study utilized a CCI model in rats to induce a persistent neuropathic pain state. The efficacy of orally administered **Tianafac** (at doses of 1 mg/kg and 10 mg/kg) was compared to



Gabapentin (100 mg/kg) and a vehicle control. Pain responses were assessed using the von Frey test for mechanical allodynia and the hot plate test for thermal hyperalgesia.

Data Presentation

Treatment Group	Dose (mg/kg, p.o.)	Paw Withdrawal Threshold (g) in von Frey Test (Mean ± SEM)	Paw Withdrawal Latency (s) in Hot Plate Test (Mean ± SEM)
Vehicle Control	-	3.5 ± 0.5	5.2 ± 0.8
Tianafac	1	7.8 ± 0.9	8.1 ± 1.1
Tianafac	10	12.5 ± 1.2	11.3 ± 1.5
Gabapentin	100	11.8 ± 1.1	10.5 ± 1.3

^{*}p < 0.05 compared to Vehicle Control

The data clearly indicates that **Tianafac** at a dose of 10 mg/kg produces a significant analgesic effect, comparable to 100 mg/kg of Gabapentin, in both mechanical and thermal hypersensitivity tests.[1][2] Notably, even at a lower dose of 1 mg/kg, **Tianafac** exhibited a significant therapeutic effect.

Experimental Protocols Chronic Constriction Injury (CCI) Model

The CCI model was induced in adult male Sprague-Dawley rats under isoflurane anesthesia. The left sciatic nerve was exposed at the mid-thigh level, and four loose chromic gut ligatures were tied around the nerve at approximately 1 mm intervals. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of neuropathic pain in humans.

Von Frey Test for Mechanical Allodynia

Mechanical allodynia was assessed using a set of calibrated von Frey filaments. Rats were placed in individual plexiglass chambers on an elevated mesh floor, allowing access to the plantar surface of the hind paws. The filaments were applied to the mid-plantar surface of the



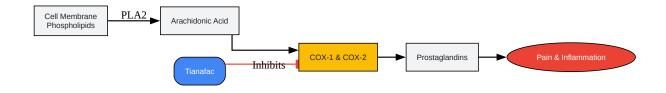
ipsilateral hind paw with increasing force until a withdrawal response was observed. The 50% paw withdrawal threshold was determined using the up-down method.

Hot Plate Test for Thermal Hyperalgesia

Thermal hyperalgesia was evaluated using a hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C. Rats were placed on the heated surface, and the latency to the first sign of nociception (e.g., paw licking, jumping) was recorded. A cut-off time of 20 seconds was set to prevent tissue damage.

Mechanism of Action and Signaling Pathways Tianafac Signaling Pathway

Tianafac, like other NSAIDs, primarily exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.



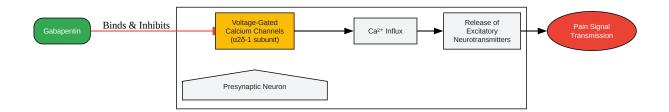
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Caption: **Tianafac**'s primary mechanism of action.

Gabapentin Signaling Pathway

The exact mechanism of action of Gabapentin is not fully understood. However, it is believed to bind to the $\alpha2\delta$ -1 subunit of voltage-gated calcium channels in the central nervous system. This interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening neuronal hyperexcitability associated with neuropathic pain.





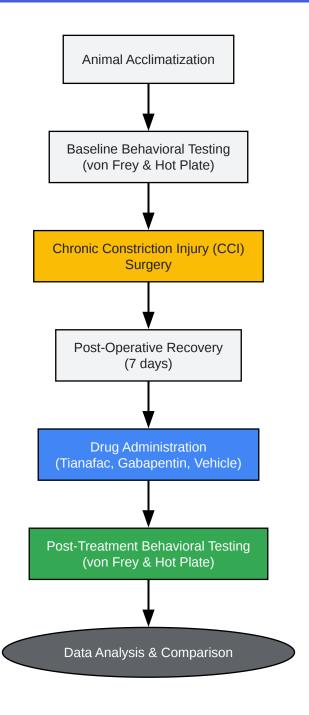
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Caption: Postulated mechanism of action for Gabapentin.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical study conducted to evaluate the efficacy of **Tianafac** and Gabapentin.





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Caption: Preclinical experimental workflow.

Conclusion

The results from this preclinical study demonstrate that **Tianafac** is a potent analgesic agent in a rat model of neuropathic pain. Its efficacy at a 10 mg/kg dose is comparable to that of 100 mg/kg Gabapentin, suggesting its potential as a valuable therapeutic alternative for the



management of neuropathic pain. Further investigation into the safety profile and long-term efficacy of **Tianafac** is warranted. A study comparing the efficacy of gabapentin in inflammation-induced neuropathic animal pain models with the conventional analgesic diclofenac found that oral administration of gabapentin did not show a marked effect on the early phase of the formalin test but significantly suppressed the late phase response.[3] In contrast, diclofenac produced a significant antinociceptive effect in both phases of the formalin test.[3] Another study concluded that using combined low doses of either diclofenac or celecoxib with gabapentin is more effective and safer than high-dose monotherapy for neuropathic pain in rats.[1]

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